TMC310911 is a novel compound primarily developed as an inhibitor of the Human Immunodeficiency Virus Type 1 protease. This compound has shown promise in overcoming resistance associated with existing protease inhibitors, making it a significant candidate in the ongoing battle against HIV/AIDS. The molecular formula of TMC310911 is , and it possesses a complex structure that includes multiple functional groups contributing to its biological activity .
TMC310911 was synthesized as part of research efforts to develop more effective treatments for HIV. It belongs to the class of compounds known as peptidomimetic inhibitors, which mimic the natural substrates of proteases, thereby inhibiting their activity. The compound is classified under the broader category of antiretroviral drugs, specifically targeting viral proteases to prevent viral replication .
The synthesis of TMC310911 involves a multi-step process that begins with the formation of a hexahydrofurofuran ring system. The key steps in its synthesis include:
These methods are optimized for yield and purity, which are critical for large-scale production.
The molecular structure of TMC310911 features several notable components:
The compound's three-dimensional structure has been elucidated through X-ray crystallography, revealing intricate details about its binding interactions with HIV protease .
TMC310911 can undergo various chemical reactions, including:
Common solvents for these reactions include dichloromethane and ethanol, with reaction conditions varying from room temperature to reflux.
TMC310911 exhibits a dual mode of action:
This dual mechanism enhances its efficacy against drug-resistant strains of HIV.
Relevant analyses include spectroscopic methods (NMR, IR) and crystallographic studies that confirm structural integrity and purity .
TMC310911 has significant scientific applications, particularly in:
The evolution of HIV-1 protease inhibitors (PIs) represents a critical advancement in antiretroviral therapy (ART). First-generation PIs like saquinavir (approved 1995) and ritonavir (1996) revolutionized AIDS management by enabling highly active antiretroviral therapy (HAART), which combined PIs with reverse transcriptase inhibitors. These early inhibitors, though potent, faced significant limitations: high peptidic character leading to poor oral bioavailability, frequent dosing requirements, and susceptibility to rapid resistance development due to HIV-1's high mutation rate. For instance, single-point mutations could confer cross-resistance across multiple first-gen PIs, rendering them ineffective against emerging viral strains [9].
The development of second-generation PIs, particularly darunavir (DRV, 2006), addressed some limitations through strategic structural modifications. DRV incorporated bis-tetrahydrofuran (bis-THF) groups to enhance hydrogen bonding with protease flap residues and introduced a sulfonamide isostere to improve binding affinity. This design yielded a higher genetic barrier to resistance—typically requiring ≥3 mutations for significant efficacy loss—and maintained activity against many PI-resistant viruses. Despite this progress, multidrug-resistant HIV-1 strains continued to emerge, necessitating inhibitors with broader resistance profiles and enhanced binding kinetics [9] [2].
Table 1: Evolution of Key HIV-1 Protease Inhibitors
Generation | Representative Drugs | EC₅₀ vs Wild-Type HIV-1 | Primary Limitations |
---|---|---|---|
First-Gen (1995–1999) | Saquinavir, Ritonavir, Indinavir | 0.12–2.0 nM | Low oral bioavailability, high pill burden, rapid resistance |
Second-Gen (2006) | Darunavir | 1.0–5.0 nM | Reduced efficacy against isolates with ≥3 DRV RAMs* |
Novel Inhibitor | TMC310911 | 2.2–14.2 nM | Activity retained against >95% of multi-PI-resistant isolates |
DRV RAMs: Darunavir resistance-associated mutations (e.g., V32I, I47V, I84V) [2] [9].
TMC310911 (ASC-09) emerged from systematic efforts to optimize darunavir’s scaffold while enhancing resilience against resistance mutations. Its design retains DRV’s critical bis-THF moiety and hydroxyethylamine sulfonamide core, which facilitate hydrogen bonding with catalytic aspartates (Asp25/Asp25') and flap residues (Gly48/Gly48'). However, TMC310911 introduces a strategic modification: replacement of DRV’s 4-aminophenylsulfonamide group with a benzothiazolyl-1-(1-cyclopentyl-piperidin-4-yl)amine moiety. This extension creates additional van der Waals contacts and hydrogen bonds within the protease’s S2' subsite and flap regions, significantly enhancing binding affinity and complex stability [5] [10].
Crystallographic and molecular dynamics studies reveal that TMC310911’s extended structure enables dual-binding functionality:
This dual mechanism explains TMC310911’s superior binding energy (−58.2 kcal/mol) compared to DRV (−45.6 kcal/mol) in simulations of multi-drug-resistant proteases like PR20 (20 mutations). The enhanced interactions increase the energy barrier for flap opening by 40%, thereby delaying viral adaptation [5].
Table 2: Structural and Binding Comparison of TMC310911 vs. Darunavir
Parameter | Darunavir | TMC310911 | Functional Impact |
---|---|---|---|
P2' Group | 4-Aminophenylsulfonamide | Benzothiazolyl-1-cyclopentyl-piperidinylamine | Enhanced S2' subsite occupancy; additional H-bonds with Asp30' |
Hydrogen Bonds with Protease | 4–5 | 7–8 | Increased complex stability (Kᵢ = 0.15 nM) |
Flap Dynamics (RMSF*) | 1.8 Å | 0.9 Å | Restricted flap mobility; higher barrier to resistance |
Binding Energy (vs. PR20 mutant) | −45.6 kcal/mol | −58.2 kcal/mol | Retains activity against high-mutation isolates |
RMSF: Root-mean-square fluctuation in molecular dynamics simulations [5] [2].
TMC310911’s most significant contribution lies in its potency against extensively drug-resistant HIV-1. In vitro profiling across 2,011 recombinant clinical isolates—each resistant to ≥1 approved PI—demonstrated that 96% of isolates exhibited a fold-change (FC) in EC₅₀ ≤10 relative to wild-type virus, with 82% showing FC ≤4. Crucially, among isolates with reduced susceptibility to darunavir (FC >10), 94% remained susceptible to TMC310911 (FC ≤10). Even against the highly resistant r13025 isolate (pre-resistant to 4 PIs), TMC310911 achieved an EC₅₀ of 14 nM (FC = 16), whereas DRV’s EC₅₀ exceeded 1,000 nM (FC = 258) in the same assay [2] [7].
The inhibitor’s high genetic barrier to resistance was validated through in vitro resistance selection (IVRS) studies. While wild-type HIV-1 developed resistance to DRV within 8–12 weeks (selecting mutations V32I, I47V), TMC310911 required >20 weeks to select low-impact mutations (R41G/R41E). When challenged with pre-resistant isolates like r13025, TMC310911 selected only L10F/I47V/L90M after 30 weeks—a mutation set conferring minimal FC increases (4–16×). In contrast, DRV selected 5 high-resistance mutations (V32I, I50V, G73S, L76V, V82I) in half the time, leading to >250-fold reduced susceptibility [2] [5].
Clinical validation came from a phase 2a trial where treatment-naïve patients received TMC310911/ritonavir (75–300 mg BID) for 14 days. All regimens reduced viral load by >1.5 log₁₀ copies/mL, confirming potent antiviral activity in humans. Pharmacokinetic analysis revealed dose-proportional exposure, supporting once-daily dosing feasibility [4] [8].
Table 3: Efficacy Profile Against Resistant HIV-1 Isolates
Virus Strain | Protease Mutations | TMC310911 EC₅₀ (FC*) | Darunavir EC₅₀ (FC*) |
---|---|---|---|
Wild-Type (HIV-1/LAI) | None | 14.2 nM (1.0) | 4.5 nM (1.0) |
r13025 (Multi-PI-Resistant) | L10I, V32I, M46L, I54V, A71V, V82A | 224 nM (16) | 1,161 nM (258) |
PR20 | D30N, V32I, L33F, M46L, I47V, I50V, I84V | 38 nM (2.7) | 320 nM (71) |
DRV01-48w | V32I, L33F, I54M, I84V | 42 nM (3.0) | 405 nM (90) |
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